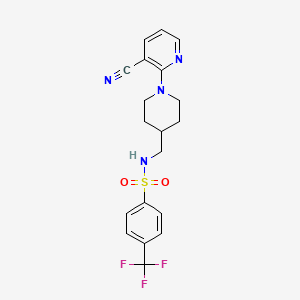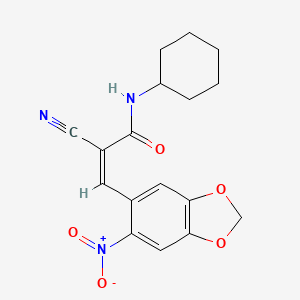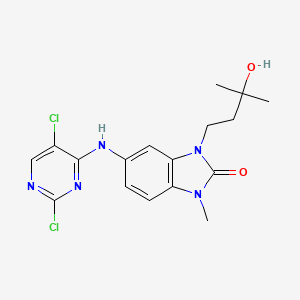
Bcl6-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BCL6 (B-cell lymphoma 6) is a transcription repressor and proto-oncogene that plays a crucial role in the innate and adaptive immune system and lymphoid neoplasms . It is a master regulator of humoral immunity and plays a critical role in the initiation and maintenance of the germinal centers (GC) .
Molecular Structure Analysis
BCL6 encodes a zinc finger transcription repressor that is frequently translocated in diffuse large B-cell lymphomas (DLBCL) . It has a trimodular structure consisting of an N-terminus Broad-complex, Tramtrack and Bris‐à-brac/poxvirus and zinc finger (BTB/POZ) domain for protein interactions .
Chemical Reactions Analysis
The chemical reactions involving BCL6 are complex and involve various biological processes. For instance, BCL6 directly recruits LSD1 to its target genes and demethylates H3K4 to modulate enhancer functions in GC-derived lymphoma cells .
科学的研究の応用
BCL6 in Breast Cancer
- BCL6, a transcriptional repressor, is associated with the disruption of differentiation in breast epithelia and is upregulated in poorly differentiated breast cancer. Research has identified prolactin as a suppressor of BCL6 in breast cancer through a mechanism involving Stat5a, indicating a regulatory switch that could affect the prognosis of breast cancer (Tran et al., 2010).
BCL6 in Lymphoma
- BCL6 is a master regulator in germinal center B cells and its deregulation contributes to lymphomagenesis. The role of BCL6 in forming chromatin-modifying complexes that silence specific promoter and enhancer networks in B cells is crucial for understanding lymphoma therapies (Hatzi & Melnick, 2014).
- Targeting BCL6 functions, through inhibition of its interactions with co-repressors, has been suggested as a potential therapeutic strategy for lymphomas (Leeman-Neill & Bhagat, 2018).
- BCL6's role in normal and transformed germinal center B cells highlights its critical functions during normal B-cell development and its potential hijacking by malignant transformation in GC-derived lymphomas (Basso & Dalla-Favera, 2012).
BCL6 in Other Cancers
- BCL6 induces epithelial-mesenchymal transition (EMT) by enhancing ZEB1-mediated transcriptional repression of E-cadherin in breast cancer cells, suggesting its role in the development and progression of breast cancer (Yu et al., 2015).
- In endometriosis, overexpression of BCL6 in eutopic endometrium has been identified, indicating its potential as a diagnostic biomarker for endometriosis and its association with endometrial dysfunction (Evans-Hoeker et al., 2016).
Mechanisms of BCL6
- BCL6 protein-protein interaction inhibitors have been discovered using a biophysics-driven fragment-based approach, showing promise in targeting BCL6 for cancer treatment (Kamada et al., 2017).
- A novel BCL6 PROTAC (proteolysis-targeting chimera) has been developed, providing insights into small molecule targeting of BCL6, which is critical for treating hematological cancers (McCoull et al., 2018).
BCL6 in Immune System Regulation
- BCL6 is a crucial factor in T follicular helper cell differentiation, emphasizing its role in humoral immunity and providing insights into its biological functions in Tfh cells (Liu et al., 2016).
- The transcriptional repressor BCL6 controls Th9 cell development by repressing Il9 transcription, highlighting its significant role in regulating immune responses (Bassil et al., 2014).
BCL6 in Reproductive Health
- BCL6 has been implicated in the placenta and in conditions such as pre-eclampsia and endometriosis, indicating its diverse roles in reproductive health (Louwen et al., 2022).
Safety And Hazards
将来の方向性
Future research directions may include further investigation into the role of BCL6 in various cancers and the development of targeted therapies. For example, pharmacologic inhibition of BCL6 might provide a novel therapeutic strategy for ablation of leukemia-repopulating cells and increased responsiveness to chemotherapy .
特性
IUPAC Name |
5-[(2,5-dichloropyrimidin-4-yl)amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O2/c1-17(2,26)6-7-24-13-8-10(4-5-12(13)23(3)16(24)25)21-14-11(18)9-20-15(19)22-14/h4-5,8-9,26H,6-7H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMQWLPBEJJYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)Cl)N(C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bcl6-IN-5 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


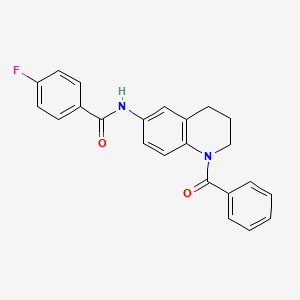
![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704224.png)
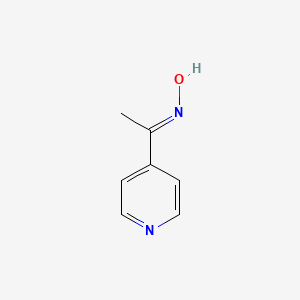
![N-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2704228.png)
![ethyl 2-[N-tert-butyl-1-(2-cyanopyridin-4-yl)formamido]acetate](/img/structure/B2704230.png)
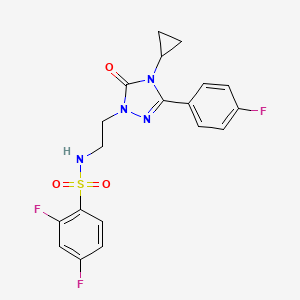
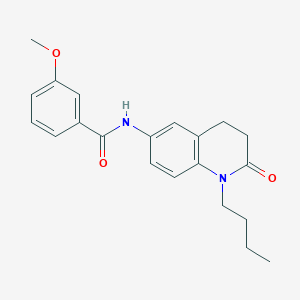

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2704234.png)
![3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine](/img/structure/B2704235.png)
